molecular formula C13H27NO B311958 N-octylpentanamide

N-octylpentanamide

Cat. No.: B311958
M. Wt: 213.36 g/mol
InChI Key: VIORIHDEIAPDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octylpentanamide is a secondary amide characterized by a pentanamide backbone (five-carbon chain) and an octyl group (C₈H₁₇) attached to the nitrogen atom. Its molecular formula is C₁₃H₂₇NO, with a molecular weight of 213.36 g/mol. Amides of this class are typically synthesized via condensation reactions between carboxylic acids and amines, and they often exhibit applications in pharmaceuticals, agrochemicals, or surfactants due to their stability and solubility profiles .

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-octylpentanamide

InChI

InChI=1S/C13H27NO/c1-3-5-7-8-9-10-12-14-13(15)11-6-4-2/h3-12H2,1-2H3,(H,14,15)

InChI Key

VIORIHDEIAPDDQ-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)CCCC

Canonical SMILES

CCCCCCCCNC(=O)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-octylpentanamide with structurally related amides:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C₁₃H₂₇NO 213.36 Long alkyl chain (octyl), secondary amide Inferred
N,N-Dimethylpentanamide C₇H₁₅NO 129.20 Tertiary amide, compact structure
N-(5-Amino-4-methylpentyl)octanamide C₁₄H₃₀N₂O 242.40 Branched alkyl chain, amine functional group
N-Methylneodecanamide C₁₁H₂₃NO 185.31 Branched decanamide, tertiary amide

Key Observations :

  • Solubility : Longer alkyl chains (e.g., octyl in this compound) reduce water solubility but enhance lipid solubility, making them suitable for hydrophobic applications .
  • Boiling Points : Branched analogs like N-methylneodecanamide () typically have lower boiling points than linear-chain amides due to reduced van der Waals interactions.

Reactivity and Stability

  • Hydrolysis Resistance : Secondary amides like this compound are more resistant to hydrolysis than esters but less stable than tertiary amides (e.g., N,N-Dimethylpentanamide) due to steric hindrance differences .
  • Functional Group Influence : The presence of electron-withdrawing groups (e.g., oxo groups in 4-Methyl-3-oxo-N-phenylpentanamide, ) increases electrophilicity, enhancing reactivity in nucleophilic acyl substitutions.

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